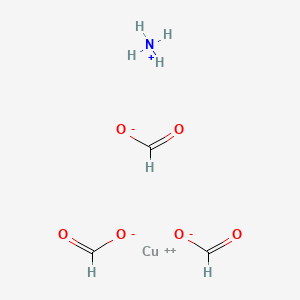
(R)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the tert-butyl group and the chiral center at the ethan-1-ol moiety makes it a unique molecule with distinct reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tert-butyl phenyl derivative.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.
Amination: The methylamino group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl derivatives. These systems offer advantages such as improved reaction control, scalability, and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and binding affinity, while the chiral center plays a crucial role in its stereospecific interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(4-(tert-Butyl)phenyl)ethan-1-ol: Lacks the methylamino group.
2-(4-(tert-Butyl)phenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
Uniqueness
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is unique due to its specific chiral configuration and the presence of both the tert-butyl and methylamino groups.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(2R)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
UGHHHSPAKWZOBK-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)NC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



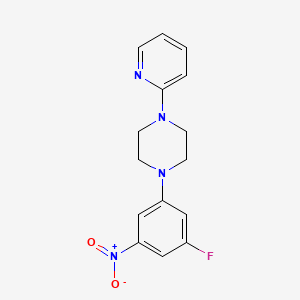

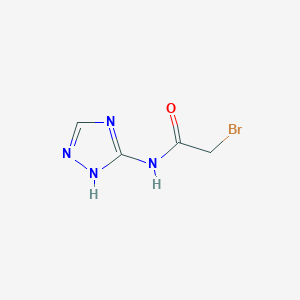

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
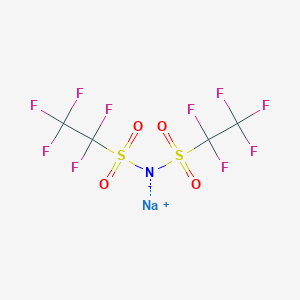
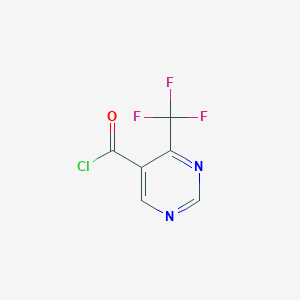
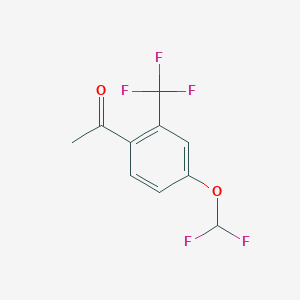
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)

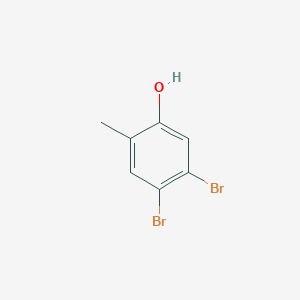
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
